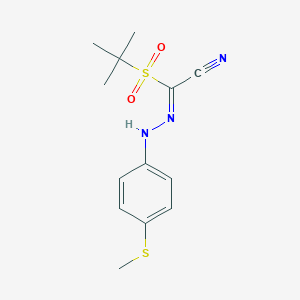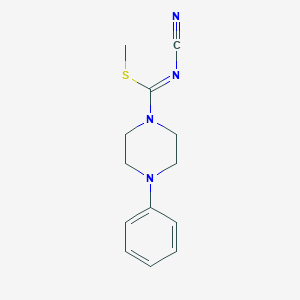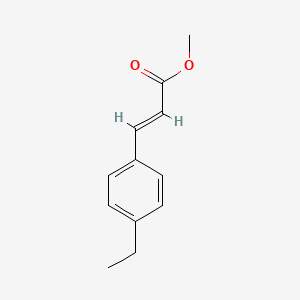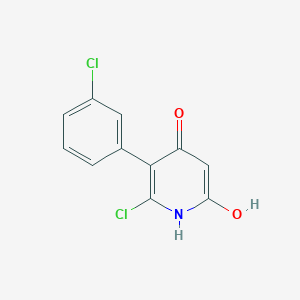![molecular formula C14H13ClN4O2 B7785979 N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide](/img/structure/B7785979.png)
N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide is a complex organic compound that features a combination of amino, chlorophenoxy, and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorophenoxyacetaldehyde with pyridine-4-carbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N2-[1-Amino-2-(4-chlorophenoxy)ethylidene]pyridine-4-carbohydrazide
- N2-[1-Amino-2-(3-bromophenoxy)ethylidene]pyridine-4-carbohydrazide
- N2-[1-Amino-2-(3-fluorophenoxy)ethylidene]pyridine-4-carbohydrazide
Uniqueness
N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide is unique due to the presence of the 3-chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with different substituents, such as bromine or fluorine, which may exhibit different reactivity and biological activities .
Properties
IUPAC Name |
N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c15-11-2-1-3-12(8-11)21-9-13(16)18-19-14(20)10-4-6-17-7-5-10/h1-8H,9H2,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHUJIIRNLMQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=NNC(=O)C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide](/img/structure/B7785903.png)

![(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B7785915.png)
![6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-2-yl-1H-pyrimidin-4-one](/img/structure/B7785921.png)
![6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one](/img/structure/B7785925.png)

![4-[[(Z)-(3-methoxy-5-oxofuran-2-ylidene)methyl]amino]benzoic acid](/img/structure/B7785959.png)
![N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B7785965.png)
![N'-(4-fluorophenyl)-2-nitro-N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]ethanimidamide](/img/structure/B7785991.png)
![N-(2,4-dichlorophenyl)-2-oxo-2-[2-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]hydrazinyl]acetamide](/img/structure/B7785998.png)
![2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]methylidene]cyclohexane-1,3-dione](/img/structure/B7785999.png)
![(E)-2-cyano-N-[[(2,6-dichlorophenyl)methoxyamino]methylidene]-3-(dimethylamino)prop-2-enamide](/img/structure/B7786001.png)

